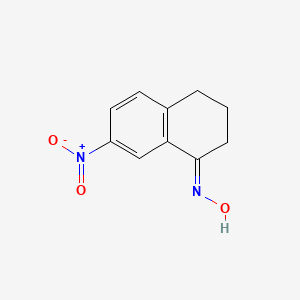
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
Overview
Description
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine: is a chemical compound with the molecular formula C10H10N2O3. It is a nitro-substituted derivative of tetrahydronaphthalene, featuring a nitro group at the 7-position and a hydroxylamine group attached to the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nitration of tetrahydronaphthalene followed by subsequent functional group modifications. One common method involves the nitration of 1,2,3,4-tetrahydronaphthalene using nitric acid and sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to reductive amination with hydroxylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves large-scale nitration reactions, followed by purification steps to achieve the desired purity and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine group.
Substitution: Substitution reactions can involve the replacement of the nitro group with other functional groups using appropriate reagents and conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group results in the formation of amines, which can further undergo various transformations.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is used as a building block for the synthesis of more complex organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in medical treatments, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The nitro group and hydroxylamine moiety play crucial roles in its biological activity, influencing processes such as enzyme inhibition, oxidative stress modulation, and cellular signaling pathways.
Comparison with Similar Compounds
N-(8-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)amine
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine
Uniqueness: N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of both nitro and hydroxylamine groups, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(NE)-N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBNFCFLAHMSJ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])/C(=N/O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430330 | |
| Record name | NSC174091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58490-99-6 | |
| Record name | NSC174091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC174091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
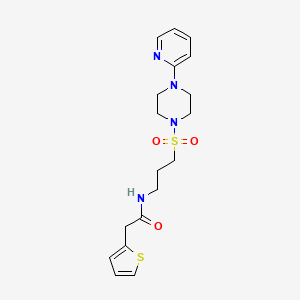
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2889269.png)
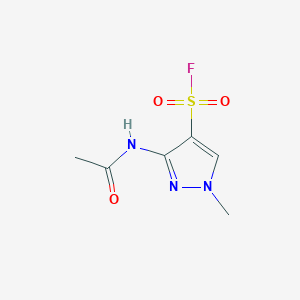

![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
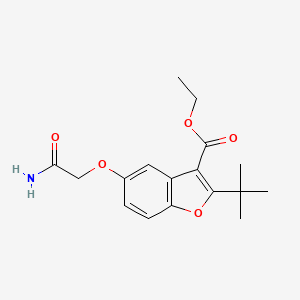
![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)
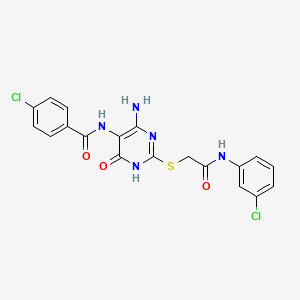
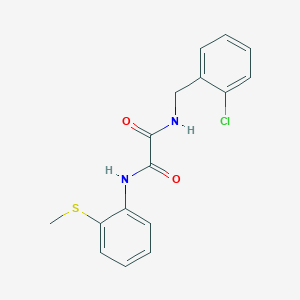
![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)

